

The Medicinal Chemistry of Methyl 2-phenylthiazole-5-carboxylate: A Technical Review

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Compound of Interest

Compound Name: *Methyl 2-phenylthiazole-5-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, the 2-phenylthiazole-5-carboxylate core has emerged as a versatile template for the design of potent therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of compounds derived from **methyl 2-phenylthiazole-5-carboxylate**, with a focus on their applications as antifungal and anticancer agents.

Synthesis of the 2-Phenylthiazole-5-carboxylate Scaffold

The primary method for constructing the 2-phenylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α -haloketone with a thioamide.^[1] Variations of this method have been developed to improve yields and accommodate a range of substituents.

General Experimental Protocol: Hantzsch Synthesis of Ethyl 4-methyl-2-phenylthiazole-5-carboxylate

A widely cited protocol for a closely related analogue, ethyl 4-methyl-2-phenylthiazole-5-carboxylate, provides a representative synthetic route.[2][3][4]

Materials:

- Thiobenzamide
- Ethyl 2-chloroacetoacetate
- Ethanol

Procedure:

- Dissolve thiobenzamide (1 mmol) in ethanol (10 mL).
- Add ethyl 2-chloroacetoacetate (1 mmol) to the solution.
- Reflux the reaction mixture for 3 hours on a water bath.[2][3]
- After cooling, pour the reaction mixture into a mixture of ice and water.
- Filter the resulting precipitate and wash it with distilled water to remove any remaining halocarbonyl compounds.
- Dry the product under a vacuum.[2]

This general procedure can be adapted for the synthesis of **methyl 2-phenylthiazole-5-carboxylate** by using methyl 2-chloroacetoacetate as the starting material. A specific, though less detailed, synthesis of **methyl 2-phenylthiazole-5-carboxylate** has been reported as a yellow crystalline solid with a melting point of 115-116 °C.[5]

Antifungal Activity: Targeting Ergosterol Biosynthesis

Derivatives of the 2-phenylthiazole scaffold have shown significant promise as antifungal agents, primarily by inhibiting the enzyme lanosterol 14 α -demethylase (CYP51).[3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, which is

essential for maintaining the integrity and function of the fungal cell membrane.[\[6\]](#)[\[7\]](#) Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[\[7\]](#)

Quantitative Antifungal Activity Data

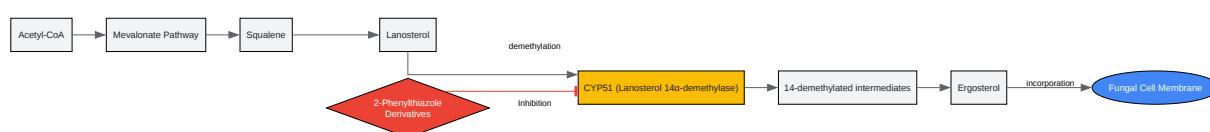
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 2-phenylthiazole derivatives against various fungal strains.

Compound ID	Fungal Strain	MIC (μ g/mL)	Reference
B10	Candida albicans ATCC 90028	-	[3]
B10	Candida spp.	More potent than Fluconazole and Ketoconazole	[2]

Note: Specific MIC values for a broad range of derivatives are often presented in extensive tables within the primary literature.

Ergosterol Biosynthesis Pathway and Inhibition

The ergosterol biosynthesis pathway is a complex, multi-step process. The inhibition of CYP51 by 2-phenylthiazole derivatives is a key mechanism of their antifungal action.



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Figure 1: Inhibition of the Ergosterol Biosynthesis Pathway.

Anticancer Activity: Targeting Cyclooxygenase (COX)

Another significant area of investigation for 2-phenylthiazole derivatives is their potential as anticancer agents. Many of these compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.^[8] COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds involved in inflammation and cell growth.^{[9][10]} Overexpression of COX-2 is observed in many types of cancer and is associated with tumor progression.^[11]

Quantitative Anticancer Activity Data

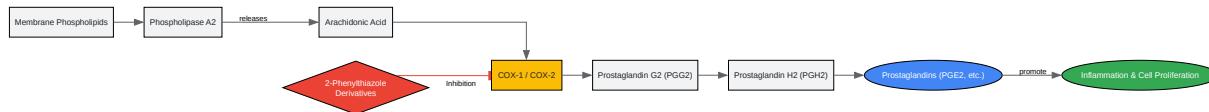
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 2-phenylthiazole derivatives against various cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (µM)	Reference
12d	HepG2 (Liver Carcinoma)	0.82	[8][12]
12c	HepG2 (Liver Carcinoma)	0.91	[8][12]
6g	HepG2 (Liver Carcinoma)	1.06	[8][12]
18b	HepG2 (Liver Carcinoma)	1.25	[8][12]
6c	HepG2 (Liver Carcinoma)	1.29	[8][12]
6f	HepG2 (Liver Carcinoma)	1.88	[8][12]

Prostaglandin Biosynthesis Pathway and COX Inhibition

The inhibition of COX enzymes by 2-phenylthiazole derivatives blocks the conversion of arachidonic acid to prostaglandins, thereby interfering with signaling pathways that promote

cancer cell proliferation and survival.



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Figure 2: Inhibition of the Prostaglandin Biosynthesis Pathway.

Structure-Activity Relationships and Future Directions

Structure-activity relationship (SAR) studies on 2-phenylthiazole derivatives have revealed that modifications to the phenyl ring and the ester or amide group at the 5-position of the thiazole ring can significantly impact biological activity. For instance, the introduction of various substituents on the phenyl ring has been explored to enhance potency and selectivity against specific targets.

The 2-phenylthiazole-5-carboxylate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel mechanisms of action, and expanding their therapeutic applications to other diseases. The versatility of the Hantzsch synthesis allows for the generation of diverse libraries of compounds, which, coupled with high-throughput screening and computational modeling, will undoubtedly lead to the development of next-generation drugs based on this privileged core structure.

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